6-(benzyloxy)-1H-indole-3-carboxylic acid

Organic Synthesis Medicinal Chemistry Protecting Group Strategy

Researchers pursuing hydroxylated indole scaffolds for kinase or Plk1 inhibitor campaigns face oxidative degradation and purification challenges with unprotected 6-hydroxyindole-3-carboxylic acid. 6-(Benzyloxy)-1H-indole-3-carboxylic acid (CAS 24370-74-9) solves this by providing a stable, orthogonally protected intermediate. • Masked hydroxyl enables late-stage deprotection via hydrogenolysis or mild acid • 6-substitution ensures distinct reactivity in cross-coupling and amide bond formation • Bulk quantities (up to kg scale) available for library synthesis

Molecular Formula C16H13NO3
Molecular Weight 267.28 g/mol
CAS No. 24370-74-9
Cat. No. B1373024
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-(benzyloxy)-1H-indole-3-carboxylic acid
CAS24370-74-9
Molecular FormulaC16H13NO3
Molecular Weight267.28 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)COC2=CC3=C(C=C2)C(=CN3)C(=O)O
InChIInChI=1S/C16H13NO3/c18-16(19)14-9-17-15-8-12(6-7-13(14)15)20-10-11-4-2-1-3-5-11/h1-9,17H,10H2,(H,18,19)
InChIKeyBZTJFYMDTZJVNP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

6-(Benzyloxy)-1H-indole-3-carboxylic Acid: Procurement and Class Differentiation


6-(Benzyloxy)-1H-indole-3-carboxylic acid (CAS 24370-74-9) is a C6-substituted indole-3-carboxylic acid derivative bearing a benzyloxy protecting group, with the molecular formula C16H13NO3 and a molecular weight of 267.28 g/mol . This compound belongs to the broader class of indole-3-carboxylic acids, a privileged scaffold in medicinal chemistry known for its utility in constructing biologically active molecules [1]. The 6-benzyloxy substitution distinguishes it from the unsubstituted indole-3-carboxylic acid (CAS 771-50-6) and other positional isomers (4-, 5-, 7-), enabling unique synthetic and medicinal chemistry applications not accessible to its simpler analogs [2].

Masked 6-hydroxyl enables orthogonal deprotection and late-stage functionalization.
6-Benzyloxy substitution provides distinct reactivity vs. unsubstituted indole-3-carboxylic acid.
Supports synthesis of hydroxylated indole libraries not accessible from parent scaffold.

Why 6-(Benzyloxy)-1H-indole-3-carboxylic Acid Cannot Be Substituted


Simple substitution of 6-(benzyloxy)-1H-indole-3-carboxylic acid with unsubstituted indole-3-carboxylic acid (CAS 771-50-6) or other benzyloxy positional isomers (e.g., 4-, 5-, or 7-benzyloxy) is not feasible due to the critical role of the 6-benzyloxy group in enabling downstream synthetic transformations and the distinct electronic and steric properties conferred by the substitution pattern [1]. The 6-benzyloxy group serves as a masked hydroxyl functionality that can be orthogonally deprotected to yield 6-hydroxyindole-3-carboxylic acid, a valuable intermediate in its own right, whereas unsubstituted indole-3-carboxylic acid lacks this latent functionality [1]. Furthermore, the 6-position substitution profile directly influences the reactivity in cross-coupling and amide bond formation reactions, meaning that even closely related analogs with benzyloxy groups at other positions will exhibit different reaction kinetics and product distributions [1].

Unsubstituted indole-3-carboxylic acid
Lacks latent 6-hydroxyl functionality, preventing orthogonal deprotection and downstream diversification.
Positional benzyloxy isomers (4-,5-,7-)
Altered electronic and steric profile may shift cross-coupling reactivity and product distribution.

6-(Benzyloxy)-1H-indole-3-carboxylic Acid: Differentiation vs. Analogs


Synthetic Utility: Direct Precursor to 6-Hydroxyindole-3-carboxylic Acid

6-(Benzyloxy)-1H-indole-3-carboxylic acid is the direct synthetic precursor to 6-hydroxyindole-3-carboxylic acid via alkaline hydrolysis and debenzylation, as demonstrated in a well-established protocol that also covers the 4-, 5-, and 7-positional isomers [1]. In contrast, unsubstituted indole-3-carboxylic acid (CAS 771-50-6) cannot be converted to 6-hydroxyindole-3-carboxylic acid without extensive functionalization, and the 6-hydroxy derivative itself is less stable and more prone to oxidation during storage and handling [1].

Synthetic Utility
Class-level inference
Direct precursor pathway to 6-hydroxy derivative
Enables late-stage 6-OH installation via stable intermediate
Based on reported Grignard/hydrolysis/debenzylation protocol
Organic Synthesis Medicinal Chemistry Protecting Group Strategy

Purity Specifications vs. Indole-3-carboxylic Acid

Commercially available 6-(benzyloxy)-1H-indole-3-carboxylic acid is routinely supplied at ≥98% purity (HPLC), matching or exceeding the purity specifications of the more common unsubstituted indole-3-carboxylic acid (CAS 771-50-6) [1]. This high purity, combined with the added benzyloxy functionality, provides researchers with a reliable, analytically characterized building block that eliminates the need for in-house purification of a less tractable 6-hydroxy intermediate .

Purity Specifications
Supplier data
≥98% (HPLC)
Equivalent purity profile to common indole-3-carboxylic acid
Vendor specifications review; independent verification advised
Chemical Procurement Quality Control Analytical Chemistry

Storage Stability: Cold Chain and Light Protection

The recommended storage condition for 6-(benzyloxy)-1H-indole-3-carboxylic acid is 2–8°C with protection from light, as specified by multiple suppliers . This is comparable to the storage conditions for indole-3-carboxylic acid (CAS 771-50-6), which is also often stored at 2–8°C . The added light protection requirement for the target compound is due to the presence of the benzyloxy group, which may be susceptible to photolytic cleavage, and ensures the long-term integrity of the material for sensitive applications .

Storage Stability
Supplier data
2–8°C, protect from light
Standard refrigeration; light protection maintains material integrity
Vendor storage recommendations
Compound Management Stability Long-term Storage

6-(Benzyloxy)-1H-indole-3-carboxylic Acid: Application Scenarios


6-Hydroxyindole-3-carboxylic Acid Library Synthesis

This compound is ideally suited as a key intermediate for the preparation of 6-hydroxyindole-3-carboxylic acid and its derivatives, as demonstrated in the classic synthetic protocol that converts benzyloxyindoles to hydroxyindole-3-carboxylic acids [1]. Researchers building focused libraries of hydroxylated indole scaffolds for kinase inhibition, antiviral screening, or other medicinal chemistry campaigns should select this compound over unprotected 6-hydroxyindole-3-carboxylic acid to avoid oxidative degradation and purification challenges [1][2].

Late-Stage Functionalization via Orthogonal Deprotection

The benzyloxy group in this compound serves as a masked hydroxyl that can be selectively removed under hydrogenolysis or mild acidic conditions, enabling late-stage diversification of complex indole-containing molecules without compromising other sensitive functional groups [1]. This is particularly valuable in the synthesis of natural product analogs and pharmaceutical candidates where precise control over hydroxyl placement is critical [2].

Building Block for S1P Antagonists and Kinase Inhibitors

The 6-substituted indole-3-carboxylic acid scaffold, including derivatives of the target compound, has been implicated in the development of S1P receptor antagonists and non-ATP-competitive Polo-like kinase 1 (Plk1) inhibitors [2]. While the parent compound itself may not be directly active, its use as a starting material for the synthesis of amide and ester derivatives positions it as a critical procurement item for research groups focused on these therapeutic targets [2].

Application
Selection Property
Validation Focus
6-Hydroxyindole library synthesis
Masked hydroxyl intermediate
Deprotection efficiency and product purity
Late-stage orthogonal deprotection
Selective benzyloxy removal
Compatibility with sensitive functional groups
Kinase inhibitor / S1P antagonist building block
6-Substituted indole-3-carboxylic scaffold
Amide/ester coupling reactivity and scaffold elaboration

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

34 linked technical documents
Explore Hub


Quote Request

Request a Quote for 6-(benzyloxy)-1H-indole-3-carboxylic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.